Isomallotolerin
Description
Isomallotolerin is an aromatic derivative isolated from the pericarp of Mallotus species, particularly noted in Mallotus philippensis (kamala tree). It belongs to a class of phytochemicals characterized by chromene or chromanol-derived structures with acylated side chains . While its exact biosynthetic pathway remains under investigation, it is structurally related to other prenylated coumarin derivatives, which are often associated with antioxidant and anti-inflammatory properties in medicinal plants.
Properties
CAS No. |
126026-30-0 |
|---|---|
Molecular Formula |
C26H32O9 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-(2-hydroxy-3-methylbut-3-enyl)phenyl]-2-methylpropan-1-one |
InChI |
InChI=1S/C26H32O9/c1-10(2)17(28)9-15-22(31)14(23(32)19(24(15)33)20(29)11(3)4)8-16-25(34)18(13(6)27)21(30)12(5)26(16)35-7/h11,17,28,30-34H,1,8-9H2,2-7H3 |
InChI Key |
JEVIQALUZPYYLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC(C(=C)C)O)O)O)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)C(=O)C(C)C)O)CC(C(=C)C)O)O)O)C(=O)C)O |
Synonyms |
3-(3-methyl-2-hydroxybut-3-enyl)-5-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)phlorisobutyrophenone isomallotolerin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Lipophilicity : Butyrylmallotochromene and Isobutyrylmallotochromene exhibit lower polarity than this compound, favoring interaction with lipid-rich biological membranes.
- Bioactivity: Isomallotochromanol’s hydroxyl group correlates with higher antioxidant capacity, whereas this compound’s acyl chain may enhance antimicrobial efficacy .
- Stability : Branched acyl groups (e.g., in Isobutyrylmallotochromene) resist enzymatic degradation more effectively than linear chains, as observed in analogous plant metabolites .
Challenges in Comparative Studies
Comparative analyses of these compounds are complicated by:
- Extraction Variability : The pericarp matrix of Mallotus species contains complex mixtures of acylated derivatives, making isolation of pure compounds challenging. Incomplete extraction or unintended chemical reactions during processing may alter compound profiles .
- Limited Pharmacological Data: Most studies focus on structural elucidation rather than bioactivity. For instance, this compound’s anti-inflammatory effects are inferred from related chromene derivatives but lack direct experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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